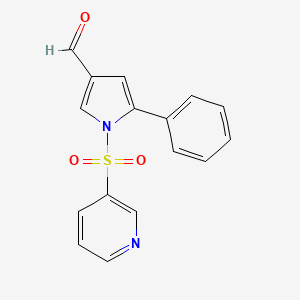

5-Phenyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde

CAS No.: 881676-90-0

Cat. No.: VC3092919

Molecular Formula: C16H12N2O3S

Molecular Weight: 312.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 881676-90-0 |

|---|---|

| Molecular Formula | C16H12N2O3S |

| Molecular Weight | 312.3 g/mol |

| IUPAC Name | 5-phenyl-1-pyridin-3-ylsulfonylpyrrole-3-carbaldehyde |

| Standard InChI | InChI=1S/C16H12N2O3S/c19-12-13-9-16(14-5-2-1-3-6-14)18(11-13)22(20,21)15-7-4-8-17-10-15/h1-12H |

| Standard InChI Key | CLFVCXPMUQJUFF-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=CC(=CN2S(=O)(=O)C3=CN=CC=C3)C=O |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=CN2S(=O)(=O)C3=CN=CC=C3)C=O |

Introduction

Chemical Structure and Properties

Molecular Structure

5-Phenyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde consists of a central pyrrole ring with three key substituents:

-

A phenyl group at position 5

-

A pyridin-3-ylsulfonyl group at position 1 (N-position of pyrrole)

-

A carbaldehyde (CHO) group at position 3

This structure is similar to its fluorinated analog 5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde, which has a molecular weight of 330.3 g/mol . The non-fluorinated compound would have a molecular weight approximately 18 g/mol lower due to the absence of the fluorine atom.

Physical and Chemical Properties

Based on data from structurally similar compounds, the following properties can be inferred:

The compound contains several functional groups that define its reactivity:

-

The aldehyde group is susceptible to nucleophilic addition reactions

-

The sulfonamide linkage contributes to the molecule's stability

-

The pyrrole ring provides aromatic character with electron-rich properties

Synthetic Approaches

| Reagent | Function | Quantity (relative) |

|---|---|---|

| 5-phenyl-1H-pyrrole-3-carbaldehyde | Starting material | 1.0 equivalent |

| Pyridine-3-sulfonyl chloride | Sulfonylating agent | 1.05-1.2 equivalents |

| Base (e.g., triethylamine or N,N-diisopropylethylamine) | Acid scavenger | 1.4-1.5 equivalents |

| Catalyst (e.g., 4-dimethylaminopyridine) | Reaction facilitator | 0.1-0.2 equivalents |

| Solvent (acetonitrile or dichloromethane) | Reaction medium | - |

Reaction Conditions

The fluorinated analog synthesis was conducted at temperatures between 40-50°C for approximately 1.5-3 hours . Similar conditions would likely be applicable for the non-fluorinated target compound, with potential adjustments to optimize yield.

Work-up procedures would include:

-

Cooling the reaction mixture to room temperature

-

Quenching with water

-

Adjusting pH to 4-5 using dilute hydrochloric acid

-

Isolation through filtration or extraction

-

Purification by recrystallization, typically using ethanol or acetonitrile/water mixtures

Expected yields, based on fluorinated analog syntheses, would range from 75-89% .

Analytical Characterization

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) spectroscopy would be crucial for structure confirmation. Expected key signals for 5-Phenyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde, extrapolated from data on the fluorinated analog, would include:

| Technique | Expected Signals | Structural Assignment |

|---|---|---|

| ¹H NMR | δ ~9.90 ppm (s, 1H) | Aldehyde proton |

| ¹H NMR | δ ~6.7-8.8 ppm (multiple signals) | Aromatic and heteroaromatic protons |

| ¹H NMR | δ ~8.8 ppm (dd, 1H) | Pyridine H-6 |

| ¹H NMR | δ ~8.6 ppm (d, 1H) | Pyridine H-2 |

The aromatic region would show a more complex pattern compared to the fluorinated analog due to the phenyl group's symmetry properties and absence of the fluorine coupling effect .

Biological Activity and Applications

Structure-Activity Relationships

The structural elements of 5-Phenyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde that may contribute to biological activity include:

-

The pyrrole ring, which can participate in hydrogen bonding and π-π interactions

-

The sulfonamide group, known to confer biological activity in many pharmaceuticals

-

The aldehyde group, which provides a reactive site for further functionalization

-

The phenyl group, which may engage in hydrophobic interactions with biological targets

Chemical Reactivity and Derivatization

Reactive Sites

The compound contains several reactive functional groups that enable further transformations:

| Functional Group | Position | Potential Reactions |

|---|---|---|

| Aldehyde | 3-position | Reduction, oxidation, condensation, aldol reactions |

| Pyrrole ring | Core structure | Electrophilic substitution, metalation |

| Sulfonamide | N-1 position | Stable under most conditions, but potentially cleavable |

Synthetic Utility

5-Phenyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde could serve as an important intermediate in the synthesis of more complex molecules, particularly:

-

As a precursor to pharmaceutically active compounds

-

In the development of heterocyclic libraries for drug discovery

-

For the synthesis of compounds with tailored electronic properties for material science applications

The aldehyde functionality provides a convenient handle for introducing diverse structural elements through well-established carbonyl chemistry.

Comparative Analysis

Relationship to Fluorinated Analogs

A comparison between 5-Phenyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde and its fluorinated analogs reveals several important differences:

Applications in Research

Based on structural similarity to compounds with documented applications, 5-Phenyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde could be valuable in:

-

Structure-activity relationship studies of pyrrole-based bioactive compounds

-

Development of synthetic methodologies for heterocyclic chemistry

-

Investigation of sulfonamide-containing compounds as potential enzyme inhibitors

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume